6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol

概要

説明

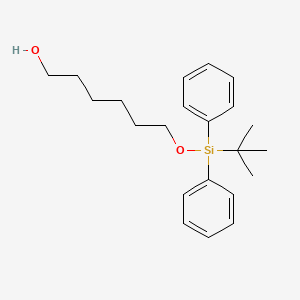

6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol is a chemical compound with the molecular formula C22H32O2Si. It is a silyl ether, which is commonly used as a protecting group for alcohols in organic synthesis. The compound is characterized by the presence of a tert-butyldiphenylsilyl group attached to a hexanol backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol typically involves the protection of the hydroxyl group in hexan-1-ol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The general reaction scheme is as follows:

- Dissolve hexan-1-ol in an anhydrous solvent such as dichloromethane.

- Add tert-butyldiphenylsilyl chloride to the solution.

- Introduce a base (e.g., imidazole) to the reaction mixture.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

Oxidation: Formation of hexanone or hexanal.

Reduction: Formation of hexane.

Substitution: Formation of various substituted hexanols depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Protecting Group in Synthesis:

The compound is frequently used as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldiphenylsilyl (TBDPS) group provides stability and can be selectively removed under mild conditions. This characteristic is particularly valuable in multi-step synthesis processes where the hydroxyl group needs to be temporarily protected.

Case Study:

In a study on the selective deprotection of silyl ethers, it was demonstrated that TBDPS can be effectively removed using catalytic amounts of sodium tetrachloroaurate(III) dihydrate, allowing for high yields of the desired alcohols while preserving other functional groups .

Material Science

Polymer Chemistry:

The incorporation of 6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol into polymer matrices has been explored for developing advanced materials. For instance, a polyimide-based chemosensor utilizing this compound has been reported to detect fluoride ions through colorimetric changes. This application highlights its potential in sensor technology, particularly for environmental monitoring .

Data Table: Polyimide-Based Chemosensor Properties

| Property | Value |

|---|---|

| Detection Method | Colorimetric |

| Target Ion | Fluoride (F⁻) |

| Response Time | Rapid (seconds) |

| Sensitivity | High (ppm level detection) |

Pharmaceutical Applications

Intermediate in Drug Synthesis:

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to stabilize reactive intermediates makes it a valuable asset in drug development processes.

Case Study:

A recent patent discusses the use of TBDPS derivatives in synthesizing sacubitril, an antihypertensive medication. The compound's role as a hydroxyl protecting group facilitates the formation of complex structures necessary for effective drug action .

Analytical Chemistry

Chromatographic Applications:

The compound has also found applications in analytical chemistry, particularly in chromatography where it aids in the separation and analysis of complex mixtures. Its unique chemical properties enhance the resolution and sensitivity of chromatographic techniques.

作用機序

The mechanism of action of 6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyldiphenylsilyl group provides steric hindrance, which prevents unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be removed under mild acidic or basic conditions to regenerate the free hydroxyl group.

類似化合物との比較

Similar Compounds

tert-Butyldimethylsilyl ether: Similar protecting group but with different steric properties.

Trimethylsilyl ether: Another silyl ether with less steric hindrance.

Triisopropylsilyl ether: Provides greater steric protection compared to tert-butyldiphenylsilyl ether.

Uniqueness

6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol is unique due to its balance of steric protection and ease of removal. The tert-butyldiphenylsilyl group offers increased resistance to acidic and nucleophilic conditions compared to other silyl ethers, making it a valuable protecting group in complex synthetic routes.

生物活性

6-((tert-Butyldiphenylsilyl)oxy)hexan-1-ol, a silanol derivative, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butyldiphenylsilyl group, which enhances its solubility and stability in biological systems. The following sections will detail its biological activities, including cytotoxicity, enzyme inhibition, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as:

This structure features a hexanol backbone modified with a silyl ether group, which is crucial for its biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary assays indicated moderate cytotoxicity against human bronchopulmonary non-small-cell lung carcinoma (NSCLC-N6) and P388 cell lines, with IC50 values reported at approximately 11.26 μg/mL and 15.26 μg/mL respectively. Flow cytometry analysis suggested that the compound induces cell cycle arrest in the G1 phase, potentially through enzyme inhibition or promotion of terminal differentiation in treated cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promising results in inhibiting α-L-fucosidase activity, which is relevant in various pathological conditions, including cancer and genetic disorders. The half-maximal inhibitory concentration (IC50) for α-L-fucosidase inhibition was determined to be in the nanomolar range, indicating potent activity .

Mechanistic Studies

Mechanistic studies have revealed that the silyl ether group plays a critical role in the binding affinity of the compound to target enzymes. The binding mechanism involves covalent interactions that stabilize the enzyme-inhibitor complex, thereby enhancing the inhibitory effect on α-L-fucosidase .

Table 1: Biological Activity Summary of this compound

| Activity | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Cytotoxicity | NSCLC-N6 | 11.26 | Cell cycle arrest (G1 phase) |

| Cytotoxicity | P388 | 15.26 | Cell cycle arrest (G1 phase) |

| Enzyme Inhibition | α-L-fucosidase | Nanomolar | Covalent binding |

Case Studies

Case Study 1: Inhibition of α-L-Fucosidase

In an experimental setup involving COS-7 cells overexpressing recombinant human FUCA1, varying concentrations of this compound were used to assess its inhibitory potency. The results demonstrated a dose-dependent inhibition pattern, with significant reductions in enzyme activity observed at higher concentrations .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study focusing on the cytotoxic effects of this compound on NSCLC-N6 cells revealed that treatment led to increased apoptosis rates compared to control groups. This was corroborated by flow cytometry analyses indicating a higher proportion of cells in the sub-G1 phase after treatment with this compound .

特性

IUPAC Name |

6-[tert-butyl(diphenyl)silyl]oxyhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-17,23H,4-5,12-13,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLUCTSUXJQGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。